1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea
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Description
1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C17H16FN3OS2 and its molecular weight is 361.45. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity
Research on compounds structurally related to "1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea" has shown antifungal properties. For instance, the study by Mishra, Singh, and Wahab (2000) explored the antifungal activity of new 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones, demonstrating fungitoxic action against A. niger and F. oxysporum, which could correlate to the structural features of tested compounds (Mishra, Singh, & Wahab, 2000).
Fluorescence Sensing
Frath et al. (2012) explored the fluorescence properties of Boranil fluorophores modified into amide, imine, urea, and thiourea derivatives. This research indicates the compound's potential in developing functionalized fluorescent dyes, suggesting applications in bioimaging or analytical chemistry (Frath, Azizi, Ulrich, & Ziessel, 2012).
Antimicrobial Activity
Compounds with urea and thiourea groups have shown antimicrobial activity. For example, Haranath et al. (2007) synthesized substituted benzoxazaphosphorin 2-yl ureas demonstrating good antimicrobial activity, highlighting the potential of similar compounds in developing new antimicrobial agents (Haranath, Kumar, Reddy, Raju, & Reddy, 2007).
Properties
IUPAC Name |
1-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS2/c1-11-14(7-8-19-17(22)21-15-6-3-9-23-15)24-16(20-11)12-4-2-5-13(18)10-12/h2-6,9-10H,7-8H2,1H3,(H2,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPRAJMOVCCCPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)NC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.